molecular formula C18H17ClN2O4 B11688771 (2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-ethoxyphenyl)propan-1-one

(2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-ethoxyphenyl)propan-1-one

Cat. No.: B11688771
M. Wt: 360.8 g/mol
InChI Key: ZYZPOLVMHKEMNJ-MTJSOVHGSA-N
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Description

(Z)-[1-(4-ETHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a propan-2-ylidene moiety, and a chlorophenyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-(4-ETHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with acetone to form the corresponding chalcone. This intermediate is then reacted with 3-chloroaniline in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, and may require the use of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-(4-ETHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or chloro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-[1-(4-ETHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (Z)-[1-(4-ETHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-((4-ethoxyphenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)-4-methoxybenzenesulfonamide
  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate

Uniqueness

(Z)-[1-(4-ETHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

[(Z)-[1-(4-ethoxyphenyl)-1-oxopropan-2-ylidene]amino] N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C18H17ClN2O4/c1-3-24-16-9-7-13(8-10-16)17(22)12(2)21-25-18(23)20-15-6-4-5-14(19)11-15/h4-11H,3H2,1-2H3,(H,20,23)/b21-12-

InChI Key

ZYZPOLVMHKEMNJ-MTJSOVHGSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C(=N\OC(=O)NC2=CC(=CC=C2)Cl)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=NOC(=O)NC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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